3-[2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A herbicide with a similar pyrimidine structure.
Fluconazole: An antifungal agent with a related triazole structure.
Paliperidone: An antipsychotic drug with a similar piperidine ring.
Uniqueness
What sets 3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one apart is its unique combination of functional groups and rings, which confer specific biological activities and make it a versatile compound for various applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C20H27FN6O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[2-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C20H27FN6O2/c1-13(2)19-18(21)20(23-11-22-19)25(4)15-6-5-7-26(9-15)17(29)10-27-12-24-14(3)8-16(27)28/h8,11-13,15H,5-7,9-10H2,1-4H3 |
InChI Key |
UDALSISGYYHBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCCC(C2)N(C)C3=NC=NC(=C3F)C(C)C |
Origin of Product |
United States |
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